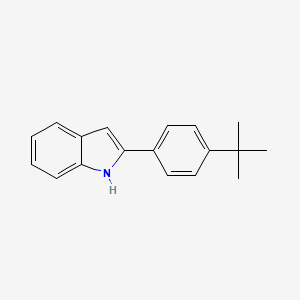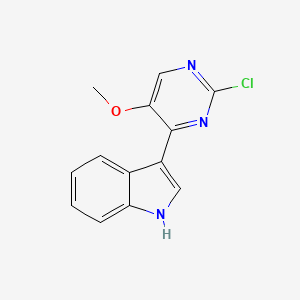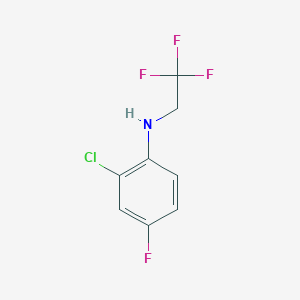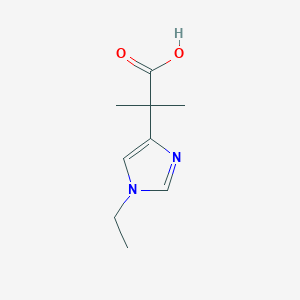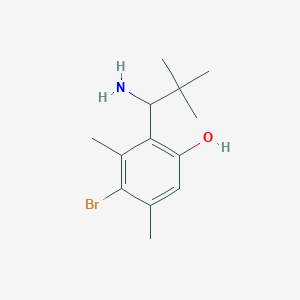![molecular formula C12H12FNO B15275447 2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)
2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of a dimethylamino group attached to a methylene bridge, a fluorine atom at the 4-position, and a dihydroindenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoro-2,3-dihydro-1H-inden-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction typically proceeds at elevated temperatures, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Dimethylamino)methylidene]indan-1-one
- (E)-3-[(Dimethylamino)methylidene]furan-2(3H)-thiones
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of the fluorine atom at the 4-position, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12FNO |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
(2Z)-2-(dimethylaminomethylidene)-4-fluoro-3H-inden-1-one |
InChI |
InChI=1S/C12H12FNO/c1-14(2)7-8-6-10-9(12(8)15)4-3-5-11(10)13/h3-5,7H,6H2,1-2H3/b8-7- |
Clave InChI |
DYSIYQSFOHHFMN-FPLPWBNLSA-N |
SMILES isomérico |
CN(C)/C=C\1/CC2=C(C1=O)C=CC=C2F |
SMILES canónico |
CN(C)C=C1CC2=C(C1=O)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15275368.png)
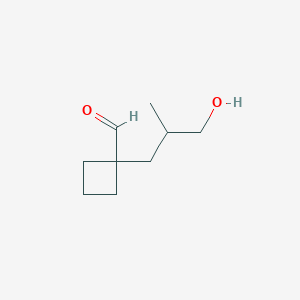
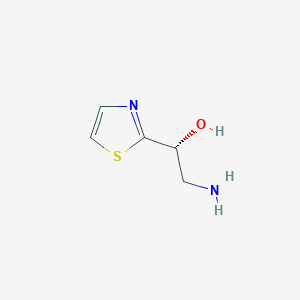
![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)
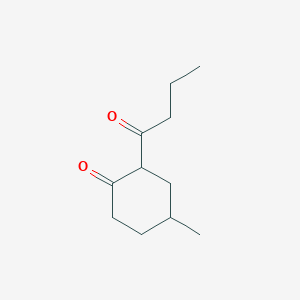
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
